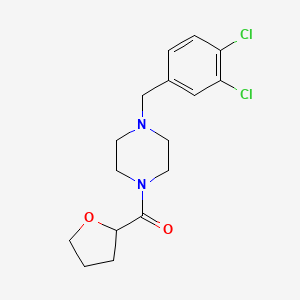
1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as DTCP, is a chemical compound that has been extensively studied in the scientific community. This compound has been found to have potential applications in various fields including medicine, agriculture, and environmental science. In
Scientific Research Applications
1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been extensively studied for its potential applications in medicine, agriculture, and environmental science. In medicine, this compound has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In agriculture, this compound has been found to have insecticidal and fungicidal properties, and has been used as a pesticide. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine is not fully understood, but it is believed to act on various molecular targets in the body. In medicine, this compound has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In agriculture, this compound has been found to act on the nervous system of insects, leading to paralysis and death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. In medicine, this compound has been found to reduce inflammation and pain, and to inhibit the growth of cancer cells. It has also been found to improve cognitive function in animal models of Alzheimer's disease. In agriculture, this compound has been found to have insecticidal and fungicidal effects, leading to the death of pests and fungi. In environmental science, this compound has been found to be effective in the removal of heavy metals from contaminated water.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has several advantages for lab experiments, including its high purity and stability, and its well-established synthesis method. However, this compound is also a toxic compound, and precautions should be taken when handling it. In addition, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its molecular targets and effects.
Future Directions
There are several future directions for research on 1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. In medicine, this compound could be further studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In agriculture, this compound could be further studied for its potential use as a pesticide, and its effects on non-target organisms. In environmental science, this compound could be further studied for its potential use in the removal of other pollutants from contaminated water. Further research is needed to fully understand the mechanism of action of this compound, and to develop safer and more effective compounds based on its structure.
In conclusion, this compound is a chemical compound that has potential applications in medicine, agriculture, and environmental science. Its synthesis method has been optimized, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the potential of this compound and to develop safer and more effective compounds based on its structure.
Synthesis Methods
1-(3,4-dichlorobenzyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine can be synthesized by reacting 1-(3,4-dichlorobenzyl)piperazine with tetrahydro-2-furanone in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is obtained in high yield and purity. The synthesis method has been optimized and can be easily scaled up for industrial production.
properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c17-13-4-3-12(10-14(13)18)11-19-5-7-20(8-6-19)16(21)15-2-1-9-22-15/h3-4,10,15H,1-2,5-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMHZKLENIKPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B5359742.png)




![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)

![5-(1-azepanyl)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5359818.png)
![[4-(3-methoxybenzyl)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5359824.png)
![1-{3-[(3S*,4S*)-3,4-dihydroxypiperidin-1-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5359835.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)